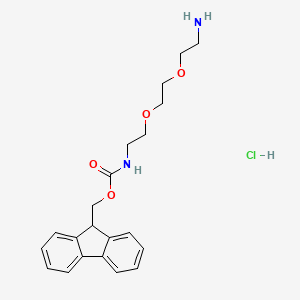

Fmoc-DOOA*HCl

説明

Fmoc-DOOA·HCl (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,6-diaminohexane hydrochloride) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions. The compound’s molecular formula is C21H26N2O2·HCl (MW: 374.9 g/mol), with a CAS number 166410-37-3 or 945923-91-1 . Its primary application lies in constructing peptide backbones or serving as a linker in combinatorial chemistry due to its diaminohexane structure, which introduces flexibility and spacing in synthetic peptides.

特性

分子式 |

C21H27ClN2O4 |

|---|---|

分子量 |

406.9 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-9-11-25-13-14-26-12-10-23-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20H,9-15,22H2,(H,23,24);1H |

InChIキー |

AEKDFMRQTBNGKL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN.Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Physicochemical Properties

The table below compares Fmoc-DOOA·HCl with structurally related Fmoc-protected amino acids:

Key Observations:

- Chain Length and Flexibility: Fmoc-DOOA·HCl’s diaminohexane backbone provides greater flexibility compared to shorter analogs like Fmoc-Dab-OH (4 carbons) .

- Solubility : Fmoc-Lys-OAll·HCl exhibits higher aqueous solubility (0.00536 mg/mL) due to its allyl ester group, whereas Fmoc-DOOA·HCl requires organic solvents like DMF for dissolution .

- Chirality: Unlike Fmoc-D-Orn-OH·HCl, Fmoc-DOOA·HCl lacks chiral centers, simplifying its use in non-stereoselective syntheses .

Critical Analysis of Research Findings

- Contradictions in Solubility : Fmoc-Lys-OAll·HCl’s solubility data (0.00536 mg/mL) conflicts with Fmoc-DOOA·HCl’s reliance on organic solvents, highlighting the need for tailored solvent systems in SPPS.

- Patent Landscape : Fmoc-DOOA·HCl has 37 patents, indicating broad industrial applicability, while Fmoc-Dab-OH has only 16 .

- Safety Profiles : Fmoc-D-HoArg-OH·HCl lacks comprehensive safety data, whereas Fmoc-Arg-OH·HCl is well-documented for low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。